

A Technical Guide to the Physical and Chemical Properties of Substituted 3H-Indoles

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Compound of Interest

Compound Name: 2,3,3-Trimethyl-5-phenyl-3H-indole

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Introduction

3H-indoles, also known as indolenines, are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system where the nitrogen atom is not directly involved in the aromatic system, and a double bond exists between the nitrogen and the C2 position. This structural isomer of the more common 1H-indole possesses unique chemical reactivity and physical properties that make it a valuable scaffold in medicinal chemistry and materials science. The substitution pattern on the 3H-indole core significantly influences its electronic, spectroscopic, and biological properties, making a thorough understanding of these characteristics crucial for its application in drug discovery and development.[1][2][3][4] This guide provides an in-depth overview of the physical and chemical properties of substituted 3H-indoles, supported by experimental data and methodologies.

Physical and Spectroscopic Properties

The physical properties of substituted 3H-indoles are highly dependent on the nature and position of the substituents on the indole core. These properties are critical for determining the compound's behavior in biological systems and for its development as a therapeutic agent.

General Physical Properties



Substituted 3H-indoles are typically crystalline solids with melting points that vary widely depending on the substituent's size, polarity, and ability to participate in intermolecular interactions such as hydrogen bonding.

Compound Name	Substituents	Melting Point (°C)	Reference
Methyl 3-(5- methylpyridin-2-yl)-2- phenyl-3H-indole-3- carboxylate	2-Ph, 3-COOCH3, 3- (5-methylpyridin-2-yl)	154.9–163.7	[5]
Methyl 3-(pyridin-2- yl)-2-(thiophen-2- yl)-3H-indole-3- carboxylate	2-Thiophenyl, 3- COOCH3, 3-(pyridin- 2-yl)	167.5–176.9	[5]
Ethyl 2-phenyl-3- (pyridin-2-yl)-3H- indole-3-carboxylate	2-Ph, 3-COOC2H5, 3- (pyridin-2-yl)	132.0–141.7	[5]
1-(1-Ethyl-5-nitro-1H-indol-7-yl)butan-1-one	1-Ethyl, 5-NO2, 7- Butanoyl	113–114	[6]
1-(1-Ethyl-5-nitro-1H-indol-7-yl)-2-(hydroxymethyl)butan-1-one	1-Ethyl, 5-NO2, 7-(2- hydroxymethyl)butano yl	120–121	[6]

Spectroscopic Properties

The spectroscopic characteristics of 3H-indoles are fundamental for their identification and structural elucidation.

UV-Vis Spectroscopy: 3H-indoles typically exhibit multiple absorption bands in the UV-visible region. The position and intensity of these bands are sensitive to the electronic nature of the substituents. Strong electron-withdrawing or electron-donating groups can cause significant shifts in the absorption maxima. For instance, the introduction of a nitro group can lead to a red shift in the absorption spectrum.[7] The energy gap of (E)-3-(1H-indol-2-yl)-1-(4-



nitrophenyl)prop-2-en-1-one hemihydrate was calculated from the UV–vis absorption edge at 461 nm, resulting in an energy band gap of 2.70 eV.[7][8]

- Infrared (IR) Spectroscopy: The IR spectra of 3H-indoles are characterized by the C=N stretching vibration, which typically appears in the region of 1600-1650 cm⁻¹. The exact frequency can be influenced by the substituents on the indole ring. Other characteristic bands include C-H stretching and bending vibrations of the aromatic rings.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectra of substituted 3H-indoles provide valuable information about the substitution pattern. The chemical shifts of the protons on the indole core are influenced by the electronic effects of the substituents.
 - ¹³C NMR: The carbon NMR spectra show characteristic signals for the sp² hybridized carbons of the indole ring. The chemical shift of the C3 carbon is particularly sensitive to the nature of the substituent at this position.[5]
 - ³¹P NMR: For 3H-indoles containing a phosphorus atom, such as benzophospholo[3,2-b]indoles, ³¹P NMR is a crucial tool for characterization. The chemical shifts provide insights into the electronic environment of the phosphorus atom.[9]

Optical Properties

Substituted 3H-indoles can exhibit interesting optical properties, including non-linear optical (NLO) behavior. The NLO properties are dependent on the presence of donor-acceptor groups on the indole scaffold, which can lead to significant charge transfer upon excitation.[10][11] Compounds with strong electron-attracting substituents have been shown to exhibit large NLO properties.[10][11] The second-order NLO properties are proportional to the ground state dipole moment, polarizability, and the degree of charge separation in the molecule.[10]

Chemical Properties and Reactivity

The chemical reactivity of the 3H-indole core is dominated by the imine (C=N) functionality and the potential for reactions at various positions of the heterocyclic ring.

Synthesis of Substituted 3H-Indoles



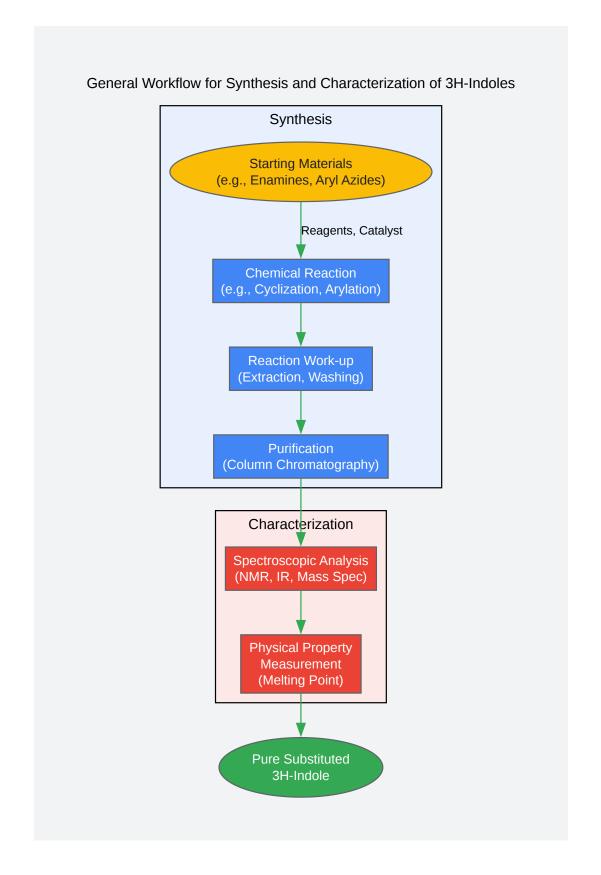




Several synthetic methodologies have been developed to access the 3H-indole scaffold. A common and efficient method is the iodine-mediated intramolecular cyclization of enamines. [12] This approach allows for the synthesis of a wide variety of 3H-indole derivatives with diverse functional groups under transition-metal-free conditions.[12] Another strategy involves the lead-mediated α -arylation of β -ketoesters or γ -lactams using aryl azides, followed by a Staudinger reduction to yield functionalized 3H-indoles.[13]

The general workflow for the synthesis and characterization of novel indole derivatives often involves a multi-step process, starting from commercially available precursors.





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Caption: General workflow for the synthesis and characterization of 3H-indoles.

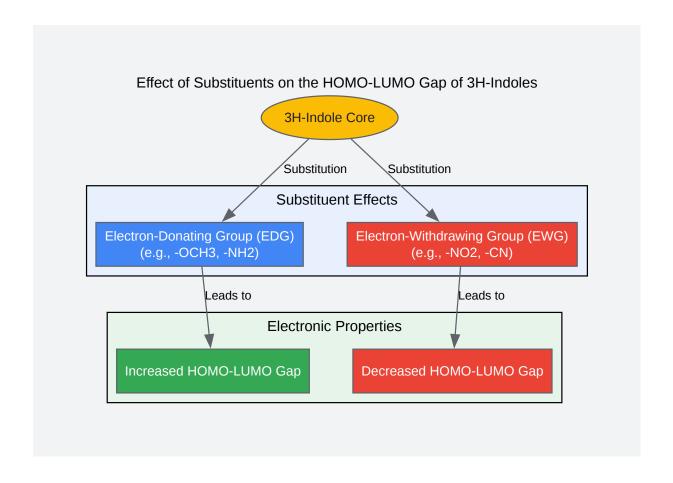


Reactivity of the 3H-Indole Core

The reactivity of 3H-indoles is largely dictated by the imine bond and the electron distribution in the ring system.

- Reduction of the C=N Double Bond: The C=N double bond in 3H-indoles can be readily reduced using common reducing agents like sodium borohydride (NaBH₄) to afford the corresponding indoline derivatives.[12]
- Reactions at the 3-Position: The 3-position of the indole ring is often a site for substitution, and various functional groups can be introduced at this position to modulate the compound's properties.[1][14]
- Influence of Substituents on Electronic Properties: The electronic properties of 3H-indoles, such as the HOMO-LUMO energy gap, are significantly influenced by the nature of the substituents. Electron-donating groups tend to increase the HOMO-LUMO energy gap, while electron-withdrawing groups decrease it.[10][11] This tuning of the electronic properties is crucial for applications in materials science, particularly for developing NLO materials.





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Caption: Influence of substituents on the electronic properties of 3H-indoles.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of substituted 3H-indoles. The following are representative methodologies based on published literature.

General Procedure for Iodine-Mediated Synthesis of 3H-Indoles

This protocol is adapted from the iodine-mediated intramolecular cyclization of enamines.[12]

 Reactant Preparation: To a solution of the enamine (1.0 mmol) in DMF (5.0 mL) is added K₂CO₃ (2.0 mmol).



- Reaction Initiation: Elemental iodine (I2) (1.2 mmol) is added to the mixture in one portion.
- Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 20 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous
 Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3H-indole derivative.

General Procedure for Spectroscopic Characterization

The following procedures are standard for the structural elucidation of newly synthesized compounds.[6][15][16]

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the molecular formula of the synthesized compounds.[5]
- IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., methanol, water) at a concentration of approximately 10⁻⁵ M.[16]

Determination of Physicochemical Properties

High-throughput experimental methods can be employed for the rapid determination of key physicochemical properties.[17]

 Octanol-Water Partition Coefficient (logP): This can be determined using methods such as shake-flask or HPLC-based techniques.



- Aqueous Solubility: Determined by methods like the shake-flask method followed by quantification of the dissolved compound using UV-Vis spectroscopy or HPLC.
- Acid Dissociation Constant (pKa): Can be measured using potentiometric titration, UVmetric, or capillary electrophoresis methods.

Conclusion

Substituted 3H-indoles represent a versatile and important class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their physical and chemical properties are intricately linked to the nature and position of substituents on the indole core. A comprehensive understanding of these properties, facilitated by detailed experimental protocols and characterization techniques, is paramount for the rational design and development of novel 3H-indole-based molecules with desired biological activities and material characteristics. The continued exploration of new synthetic routes and the detailed investigation of structure-property relationships will undoubtedly lead to the discovery of new therapeutic agents and advanced materials based on the 3H-indole scaffold.[18]

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